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Abstract
Allitinib (AST-1306) is a potent, orally bioavailable, irreversible dual inhibitor of epidermal

growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] Its

chemical structure, N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-6-quinazolinyl]-2-

propenamide, features a 4-anilinoquinazoline scaffold responsible for its kinase inhibitory

activity and an acrylamide group that forms a covalent bond with a cysteine residue in the ATP-

binding site of EGFR and HER2, leading to irreversible inhibition. This guide provides a

comprehensive overview of the structural analogs and derivatives of Allitinib, focusing on their

synthesis, structure-activity relationships (SAR), and the experimental protocols for their

evaluation. While extensive public data on a wide array of direct Allitinib analogs is limited, this

guide synthesizes available information from the broader class of quinazoline-based

EGFR/HER2 inhibitors and relevant patent literature to provide a foundational understanding

for further drug discovery and development efforts in this area.

Core Structure of Allitinib and Rationale for
Modification
The Allitinib molecule can be deconstructed into three key pharmacophoric elements, each

offering opportunities for structural modification to modulate potency, selectivity, and

pharmacokinetic properties:
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4-(3-Chloro-4-((3-fluorobenzyl)oxy)anilino) moiety: This group is crucial for binding to the

hinge region of the ATP-binding pocket of EGFR and HER2. Modifications here can influence

binding affinity and selectivity.

Quinazoline Core: This scaffold serves as the central backbone, orienting the other

functional groups in the correct conformation for kinase inhibition. Substitutions on the

quinazoline ring, particularly at the 6- and 7-positions, can impact solubility, metabolic

stability, and potency.

6-Acrylamide Michael Acceptor: This functional group is responsible for the irreversible

inhibition of EGFR and HER2 by forming a covalent bond with Cys797 in EGFR and the

equivalent cysteine in HER2. Modifications to the acrylamide moiety can alter its reactivity

and selectivity.

Synthesis of Allitinib and its Potential Analogs
The synthesis of Allitinib and its analogs generally follows a convergent strategy involving the

preparation of a substituted 4-chloroquinazoline intermediate followed by nucleophilic aromatic

substitution with a substituted aniline. The acrylamide group is typically introduced in the final

steps.

A plausible synthetic route, based on general methods for quinazoline synthesis, is outlined

below.
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Step 1: Quinazoline Core Formation

Step 2: Chlorination

Step 3: Nucleophilic Aromatic Substitution

Step 4: Reduction of Nitro Group

Step 5: Acrylamide Formation

Substituted 2-Amino-5-nitrobenzonitrile

6-Nitro-3,4-dihydroquinazolin-4-one

Cyclization

Formic Acid

6-Nitro-3,4-dihydroquinazolin-4-one

4-Chloro-6-nitroquinazoline

Vilsmeier-Haack Reaction

Thionyl Chloride

4-Chloro-6-nitroquinazoline

N-(4-(3-Chloro-4-((3-fluorobenzyl)oxy)phenylamino)-6-nitroquinazoline

Coupling

3-Chloro-4-((3-fluorobenzyl)oxy)aniline

N-(4-(3-Chloro-4-((3-fluorobenzyl)oxy)phenylamino)-6-nitroquinazoline

6-Amino-N-(4-(3-chloro-4-((3-fluorobenzyl)oxy)phenylamino)quinazoline

Reduction

Iron powder / NH4Cl

6-Amino-N-(4-(3-chloro-4-((3-fluorobenzyl)oxy)phenylamino)quinazoline

Allitinib

Acylation

Acryloyl Chloride

Click to download full resolution via product page

General Synthetic Workflow for Allitinib
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Structure-Activity Relationship (SAR) of Allitinib
Analogs
While a comprehensive SAR study for a series of Allitinib analogs is not readily available in

the public domain, we can infer potential SAR based on the broader class of quinazoline EGFR

inhibitors and patent literature.

Modifications of the 4-Anilino Moiety
The 3-chloro and 4-((3-fluorobenzyl)oxy) substituents on the aniline ring are critical for potent

inhibition.

3-Position: Small, lipophilic groups like chloro or bromo are generally favored.

4-Position: The benzyloxy group at this position occupies a hydrophobic pocket. Variations in

the substituent on the benzyl ring can modulate potency. The fluoro substituent in Allitinib
likely enhances binding affinity.

Modifications of the Quinazoline Core
Substitutions at the 6- and 7-positions of the quinazoline ring can significantly impact activity

and physicochemical properties.

6-Position: This position is tolerant to various small substituents. The acrylamide group of

Allitinib is crucial for its irreversible mechanism. Other Michael acceptors could be explored,

but may alter reactivity and off-target effects.

7-Position: Introduction of small, polar groups at this position can improve solubility and

pharmacokinetic properties. For instance, a structurally related compound disclosed in

patent AU763626B2 features a 7-(3-morpholin-4-yl-propoxy) group, suggesting that this

position is amenable to larger, solubilizing moieties.

Modifications of the Michael Acceptor
The acrylamide group is a key feature of Allitinib, enabling its irreversible binding.

Replacing the acrylamide with other Michael acceptors like butynamide or crotonamide could

be explored to fine-tune reactivity.
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Complete removal of the Michael acceptor would likely result in a reversible inhibitor with

potentially lower potency.

Quantitative Data on Allitinib and Related
Compounds
The following table summarizes the available quantitative data for Allitinib and a closely

related analog from the patent literature.

Compoun
d

Structure Target(s) IC50 (nM) Cell Line IC50 (µM)
Referenc
e

Allitinib

(AST-1306)

N-[4-[3-

chloro-4-

[(3-

fluorophen

yl)methoxy]

anilino]-6-

quinazoliny

l]-2-

propenami

de

EGFR,

HER2
0.5, 3 - - [Source]

Analog 1

N-(4-(3-

chloro-4-

fluoro-

phenylamin

o)-7-(3-

morpholin-

4-yl-

propoxy)-

quinazolin-

6-yl)-

acrylamide

EGFR,

HER2
- - -

AU763626

B2

Note: Specific IC50 values for Analog 1 are not provided in the patent document, but its

inclusion suggests activity as an irreversible tyrosine kinase inhibitor.
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Experimental Protocols
General Synthesis of a 4-Anilino-6-aminoquinazoline
Intermediate
This protocol describes a general method for synthesizing a key intermediate for Allitinib and

its analogs.

Step 1: Synthesis of 6-Nitro-3,4-dihydroquinazolin-4-one. A mixture of 2-amino-5-

nitrobenzonitrile and formic acid is heated to reflux for 4-6 hours. The reaction mixture is

cooled, and the precipitate is collected by filtration, washed with water, and dried to yield the

product.

Step 2: Synthesis of 4-Chloro-6-nitroquinazoline. 6-Nitro-3,4-dihydroquinazolin-4-one is

refluxed with thionyl chloride and a catalytic amount of DMF for 2-4 hours. Excess thionyl

chloride is removed under reduced pressure, and the residue is triturated with diethyl ether

to afford the product.

Step 3: Synthesis of N-(4-(3-Chloro-4-((3-fluorobenzyl)oxy)phenylamino)-6-nitroquinazoline.

A solution of 4-chloro-6-nitroquinazoline and 3-chloro-4-((3-fluorobenzyl)oxy)aniline in

isopropanol is heated to reflux for 2-4 hours. The mixture is cooled, and the solid product is

collected by filtration.

Step 4: Synthesis of 6-Amino-N-(4-(3-chloro-4-((3-

fluorobenzyl)oxy)phenylamino)quinazoline. The nitro compound from the previous step is

dissolved in a mixture of ethanol and water, and iron powder and ammonium chloride are

added. The mixture is heated to reflux for 1-2 hours. The hot solution is filtered through

celite, and the filtrate is concentrated to give the amino derivative.

EGFR/HER2 Kinase Assay Protocol
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of test

compounds.

Reagents and Materials: Recombinant human EGFR and HER2 kinase domains, ATP,

appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., Tris-HCl,
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MgCl2, MnCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase

Assay kit).

Procedure: a. Add kinase buffer, peptide substrate, and the test compound at various

concentrations to the wells of a microplate. b. Initiate the kinase reaction by adding a mixture

of ATP and the respective kinase (EGFR or HER2). c. Incubate the plate at 30°C for a

specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP

produced using a luminescence-based detection reagent. e. Calculate the percent inhibition

for each compound concentration and determine the IC50 value by fitting the data to a dose-

response curve.

Cell Viability Assay Protocol
This protocol describes a common method to assess the anti-proliferative activity of Allitinib
analogs in cancer cell lines.

Cell Lines: Use cancer cell lines with known EGFR and/or HER2 expression levels (e.g.,

A431, SK-BR-3, BT-474).

Reagents and Materials: Cell culture medium, fetal bovine serum, penicillin-streptomycin,

test compounds, and a cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).

Procedure: a. Seed cells in a 96-well plate and allow them to attach overnight. b. Treat the

cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). c. Add

the cell viability reagent to each well and incubate according to the manufacturer's

instructions. d. Measure the absorbance or luminescence to determine the number of viable

cells. e. Calculate the percent viability relative to untreated control cells and determine the

IC50 value.

Signaling Pathways
Allitinib exerts its anti-cancer effects by inhibiting the EGFR and HER2 signaling pathways,

which are critical for cell proliferation, survival, and differentiation.
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Simplified EGFR/HER2 Signaling Pathway and Point of Inhibition by Allitinib
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Upon ligand binding (for EGFR) or through overexpression-induced dimerization, EGFR and

HER2 form homo- and heterodimers, leading to the activation of their intracellular tyrosine

kinase domains and subsequent autophosphorylation. These phosphorylated tyrosine residues

serve as docking sites for adaptor proteins, which in turn activate downstream signaling

cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR

pathway. Both pathways converge on the regulation of gene expression that promotes cell

proliferation, survival, and angiogenesis. Allitinib and its active analogs inhibit the initial step of

this cascade by blocking the kinase activity of EGFR and HER2.

Conclusion and Future Directions
Allitinib represents a significant advancement in the development of irreversible EGFR/HER2

inhibitors. While detailed SAR studies on a broad range of its direct analogs are not extensively

published, the principles of quinazoline-based kinase inhibitor design provide a solid framework

for the rational design of novel derivatives. Future research should focus on systematic

modifications of the three key pharmacophoric regions of the Allitinib scaffold to develop next-

generation inhibitors with improved potency against resistant mutations, enhanced selectivity,

and more favorable pharmacokinetic profiles. The experimental protocols and conceptual SAR

framework presented in this guide offer a valuable resource for researchers dedicated to

advancing this important class of anti-cancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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